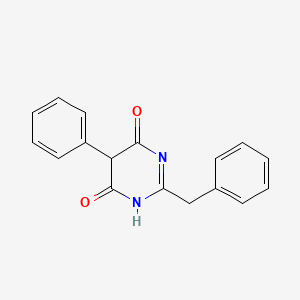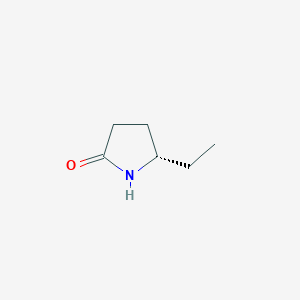
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is a chiral organometallic compound that features a ferrocene moiety. Ferrocene, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom, imparts unique electrochemical properties to the molecule. The presence of the chiral center and the tartrate moiety makes this compound particularly interesting for applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:
Preparation of N,N-Dimethyl-1-ferrocenylethylamine: This step involves the reaction of ferrocene with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride. The resulting intermediate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of N,N-Dimethyl-1-ferrocenylethylamine is resolved using (L)-tartaric acid to obtain the desired (S)-enantiomer. This is typically achieved through crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ferrocenium ion derivatives.
Reduction: Ferrocene derivatives.
Substitution: N-alkylated or N-acylated ferrocenylethylamine derivatives.
Scientific Research Applications
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a redox-active probe in biological systems.
Medicine: Explored for its anticancer properties due to the unique electrochemical behavior of the ferrocene moiety.
Industry: Utilized in the development of advanced materials, including redox-active polymers and sensors.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is primarily attributed to the redox properties of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with cellular redox pathways, potentially leading to oxidative stress in cancer cells, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-ferrocenylethylamine: Lacks the chiral tartrate moiety, making it less effective in asymmetric synthesis.
Ferrocenylmethylamine: Similar redox properties but different steric and electronic characteristics.
Ferrocenylcarbinol: Contains a hydroxyl group instead of an amine, leading to different reactivity.
Uniqueness
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate stands out due to its chiral nature and the presence of the tartrate moiety, which enhances its utility in asymmetric catalysis and chiral recognition. The combination of the ferrocene moiety with the chiral center provides unique electrochemical and stereochemical properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H25FeNO6 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/q2*-1;;+2/t8-;;1-,2-;/m0.1./s1 |
InChI Key |
YVKCFNUQMTZRKM-QTELFQQISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe+2] |
Canonical SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.C(C(C(=O)O)O)(C(=O)O)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


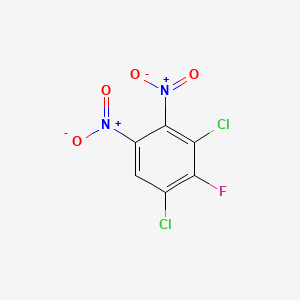
![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)
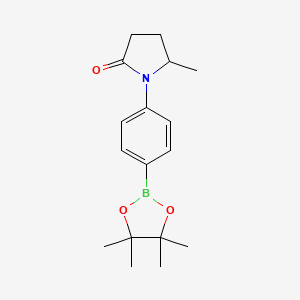
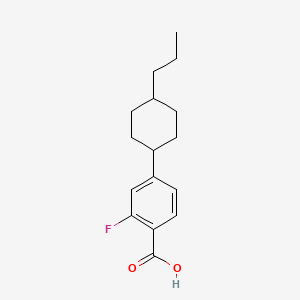
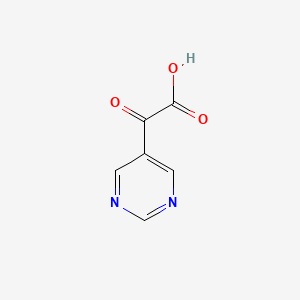
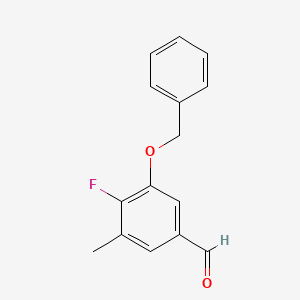
![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)
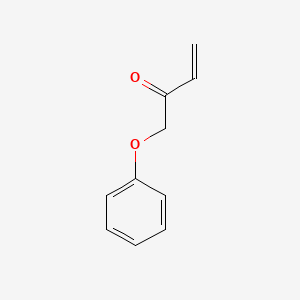
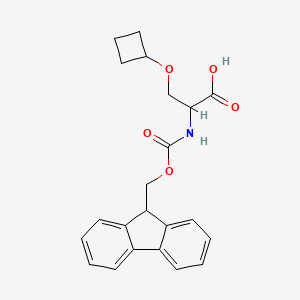
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
